Biochemical JAK1 Selectivity: Upadacitinib vs. Tofacitinib and Baricitinib
Upadacitinib exhibits superior JAK1 selectivity compared to tofacitinib and baricitinib in biochemical assays. Upadacitinib demonstrates an IC50 of 47 nM for JAK1 with 74-fold selectivity over JAK2 and 58-fold selectivity over JAK3 in cellular assays [1]. In contrast, tofacitinib shows IC50 values of 6.1 nM (JAK1), 12 nM (JAK2), and 8.0 nM (JAK3), yielding only approximately 1.3- to 2-fold JAK1 selectivity over JAK2/JAK3 [2]. Baricitinib exhibits IC50 values of 5.9 nM (JAK1) and 5.7 nM (JAK2), indicating negligible JAK1 selectivity over JAK2 [3]. This engineered selectivity of upadacitinib was achieved through exploitation of non-ATP-binding site interactions [1].
| Evidence Dimension | JAK1 selectivity ratio vs. JAK2 (cellular assay) |
|---|---|
| Target Compound Data | IC50 JAK1 = 43-47 nM; IC50 JAK2 = 120-593 nM; ~74-fold selectivity |
| Comparator Or Baseline | Tofacitinib: JAK1/JAK2 ratio ~1.3-2.0; Baricitinib: JAK1/JAK2 ratio ~1.0 |
| Quantified Difference | Upadacitinib JAK1/JAK2 selectivity ratio is ~37- to 74-fold higher than comparators |
| Conditions | Cellular assays measuring JAK-dependent STAT phosphorylation; whole blood and PBMC cytokine stimulation assays |
Why This Matters
Higher JAK1 selectivity may enable effective cytokine suppression while minimizing JAK2/JAK3-mediated hematologic adverse events (anemia, thrombocytopenia) and immunosuppression.
- [1] Parmentier JM, Voss J, Graff C, Schwartz A, Argiriadi M, Friedman M, et al. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494). BMC Rheumatol. 2018;2:23. View Source
- [2] Meyer DM, Jesson MI, Li X, Elrick MM, Funckes-Shippy CL, Warner JD, et al. Anti-inflammatory activity and neutrophil reductions mediated by the JAK1/JAK3 inhibitor, CP-690,550, in rat adjuvant-induced arthritis. J Inflamm. 2010;7:41. View Source
- [3] Fridman JS, Scherle PA, Collins R, Burn TC, Li Y, Li J, et al. Selective inhibition of JAK1 and JAK2 is efficacious in rodent models of arthritis: preclinical characterization of INCB028050. J Immunol. 2010;184(9):5298-5307. View Source
